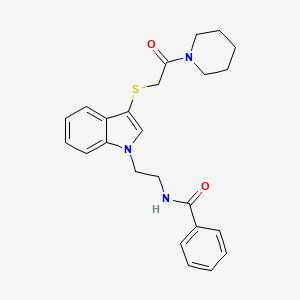

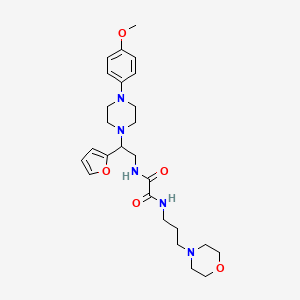

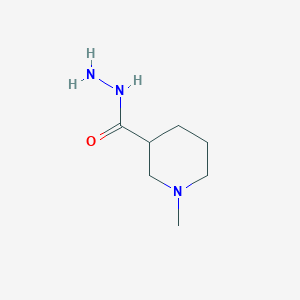

N-(2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide, also known as OTX015, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. OTX015 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.

Wissenschaftliche Forschungsanwendungen

Anti-Acetylcholinesterase Activity

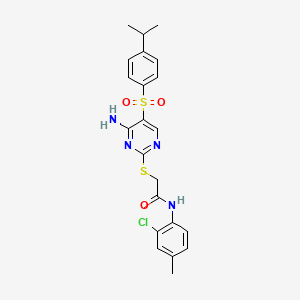

N-(2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Substituting the benzamide with bulky moieties significantly increases activity. Certain derivatives, such as 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, have shown remarkable potency as AChE inhibitors, indicating potential use in antidementia treatments (Sugimoto et al., 1990).

Potential Antipsychotic Agents

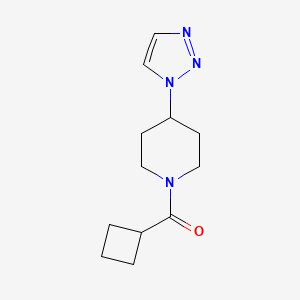

Heterocyclic analogs of N-(2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide have been synthesized and evaluated as potential antipsychotic agents. These compounds show promising binding to dopamine and serotonin receptors and have demonstrated the ability to antagonize certain responses in mice, indicating their potential as antipsychotic drugs (Norman et al., 1996).

Analgesic and Antidepressive Effects

Compounds like N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl)benzamide have been found to exhibit significant analgesic and antidepressive effects in rat models. These findings suggest their potential application in chronic pain treatment. The effects were mediated by delta-opioid receptors, particularly in peripheral neurons (Nozaki et al., 2012).

Antibacterial Activity

Benzamides like N-(piperidin-1-yl) (p-tolyl) methyl) benzamide have been synthesized and evaluated for their in vitro antibacterial activity against various bacterial strains. The copper complexes of these benzamides exhibited better activities than the free ligands, highlighting their potential as antibacterial agents (Khatiwora et al., 2013).

Imaging Breast Cancer

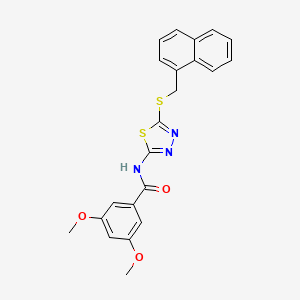

N-[2-(1'-piperidinyl)ethyl]-3-iodo[125I]-4-methoxybenzamide (P[125I]MBA), a sigma receptor binding radioligand, has been investigated for its potential in imaging breast cancer. Its affinity for sigma-1 and sigma-2 receptor sites, along with its selective uptake in breast cancer cells, suggests its applicability in breast cancer imaging (John et al., 1999).

Sigma Receptor Scintigraphy for Breast Cancer

Studies using N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) for sigma receptor scintigraphy have shown its potential to visualize primary breast tumors in humans. Its preferential binding to sigma receptors overexpressed on breast cancer cells makes it a promising tool for breast cancer diagnosis (Caveliers et al., 2002).

Wirkmechanismus

Target of Action

The compound contains a piperidine moiety, which is a common structural component in many pharmaceuticals . Piperidine derivatives have been found to exhibit a wide range of biological activities .

Mode of Action

The exact mode of action would depend on the specific targets of the compound. Generally, compounds with a piperidine moiety can interact with various targets in the body, leading to different biological effects .

Biochemical Pathways

Without specific information about the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Piperidine derivatives have been found to impact a wide range of pathways due to their diverse biological activities .

Result of Action

The compound also contains an indole moiety, which is a common structure in many biologically active compounds. Indole derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Eigenschaften

IUPAC Name |

N-[2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfanylindol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2S/c28-23(26-14-7-2-8-15-26)18-30-22-17-27(21-12-6-5-11-20(21)22)16-13-25-24(29)19-9-3-1-4-10-19/h1,3-6,9-12,17H,2,7-8,13-16,18H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAYMYBELDJKHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2940761.png)

![4-[(Z)-1-(dimethylamino)-2-morpholinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2940762.png)

![(E)-16-(2-chlorobenzylidene)-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2940770.png)

![3-Iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2940771.png)

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2940775.png)